molecular formula C24H26N2O6S B11552527 2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(2-phenoxyethyl)acetamide

2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(2-phenoxyethyl)acetamide

Cat. No.: B11552527
M. Wt: 470.5 g/mol
InChI Key: INASVPSLBDMWPA-UHFFFAOYSA-N
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Description

2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(2-phenoxyethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzenesulfonamide group, a dimethoxyphenyl group, and a phenoxyethyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(2-phenoxyethyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of N-(2,4-Dimethoxyphenyl)benzenesulfonamide: This intermediate can be synthesized by reacting 2,4-dimethoxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Formation of N-(2-Phenoxyethyl)acetamide: This intermediate is prepared by reacting 2-phenoxyethanol with acetic anhydride in the presence of a catalyst like sulfuric acid.

    Coupling Reaction: The final step involves coupling the two intermediates, N-(2,4-dimethoxyphenyl)benzenesulfonamide and N-(2-phenoxyethyl)acetamide, using a coupling agent such as dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(2-phenoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzenesulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

    Medicine: Explored for its anticancer and antimicrobial properties, showing promise in inhibiting the growth of certain cancer cell lines and bacteria.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(2-phenoxyethyl)acetamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase enzymes, blocking their activity and leading to a decrease in the production of bicarbonate ions. This inhibition can disrupt cellular processes in cancer cells, leading to apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(2-phenoxyethyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced enzyme inhibition and potential therapeutic effects, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H26N2O6S

Molecular Weight

470.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(2-phenoxyethyl)acetamide

InChI

InChI=1S/C24H26N2O6S/c1-30-20-13-14-22(23(17-20)31-2)26(33(28,29)21-11-7-4-8-12-21)18-24(27)25-15-16-32-19-9-5-3-6-10-19/h3-14,17H,15-16,18H2,1-2H3,(H,25,27)

InChI Key

INASVPSLBDMWPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N(CC(=O)NCCOC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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